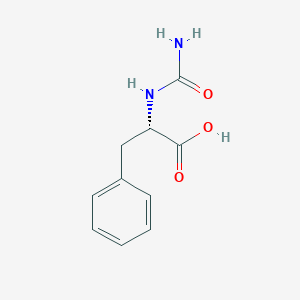
N-carbamoylphenylalanine
Overview
Description
N-Carbamoylphenylalanine: is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of a carbamoyl group attached to the amino group of phenylalanine
Mechanism of Action
Target of Action
N-Carbamoylphenylalanine primarily targets Carboxypeptidase A1 in humans and N-carbamoyl-D-amino acid hydrolase in Agrobacterium sp. (strain KNK712) . Carboxypeptidase A1 is involved in the hydrolysis of the C-terminal amino acid residues in peptides and proteins, while N-carbamoyl-D-amino acid hydrolase is involved in the hydrolysis of N-carbamoyl-D-amino acids .
Mode of Action
It is known that it interacts with its targets, potentially influencing the hydrolysis processes they are involved in .
Biochemical Pathways
Given its targets, it is likely involved in the metabolic pathways related to the hydrolysis of peptides, proteins, and n-carbamoyl-d-amino acids .
Result of Action
Given its targets, it is likely to influence the hydrolysis of peptides, proteins, and N-carbamoyl-D-amino acids .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
N-carbamoylphenylalanine participates in biochemical reactions catalyzed by enzymes such as D-hydantoinase from Burkholderia cepacia .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. While specific cellular impacts depend on the context and environment, it is known that this compound can influence cell function through its interactions with various biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, it interacts with D-hydantoinase, leading to changes in the enzyme’s activity and subsequently influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact long-term cellular function in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Carbamoylphenylalanine can be synthesized through enzymatic methods. One common approach involves the use of D-hydantoinase from Burkholderia cepacia, which catalyzes the hydrolysis of D,L-benzyl hydantoin to produce N-carbamoyl-D-phenylalanine . The reaction is typically conducted in a packed-bed reactor connected to a DEAE Sepharose FF column for in situ product recovery. The optimal conditions for this reaction include a temperature of 40°C, a substrate concentration of 1.0 g/L, and an adsorbent concentration of 10/100 mL .
Industrial Production Methods
The industrial production of this compound often involves biocatalytic processes due to their efficiency and mild reaction conditions. The use of immobilized enzymes in packed-bed reactors allows for continuous production and in situ product recovery, enhancing the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoylphenylalanine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups attached to the phenylalanine moiety, altering its chemical properties.
Substitution: The carbamoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like N-carbamoyl-D-amino acid hydrolase are commonly used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
Phenylalanine: Formed through hydrolysis.
Various derivatives: Depending on the specific reactions and conditions applied.
Scientific Research Applications
N-Carbamoylphenylalanine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of optically pure amino acids and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
N-Carbamoylalanine: Similar in structure but with an alanine moiety instead of phenylalanine.
N-Carbamoyl-D-phenylalanine: The D-isomer of N-Carbamoylphenylalanine.
Uniqueness
This compound is unique due to its specific interaction with enzymes like N-carbamoyl-D-amino acid hydrolase and its role in producing optically pure phenylalanine . This makes it particularly valuable in the synthesis of pharmaceuticals and other fine chemicals.
Properties
IUPAC Name |
(2S)-2-(carbamoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(15)12-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)(H3,11,12,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWQOZCSQLTKOI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331105 | |
| Record name | (2S)-2-(carbamoylamino)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949-45-1 | |
| Record name | N-Carbamoylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamoylphenylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04058 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-2-(carbamoylamino)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-CARBAMOYLPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XS3UG99LC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


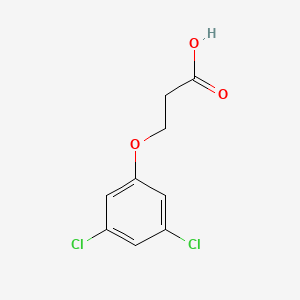
![2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3372963.png)

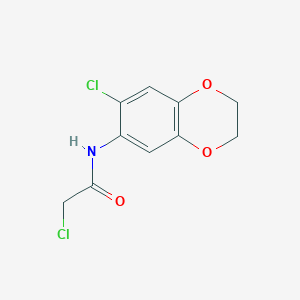
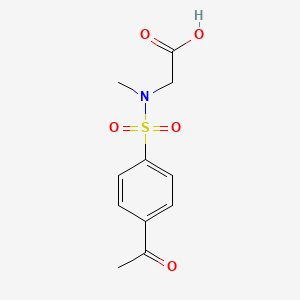
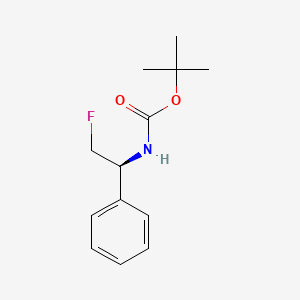
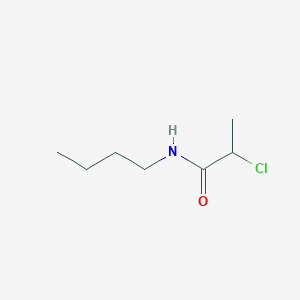
![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carbonitrile](/img/structure/B3372989.png)
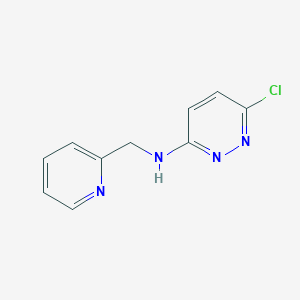
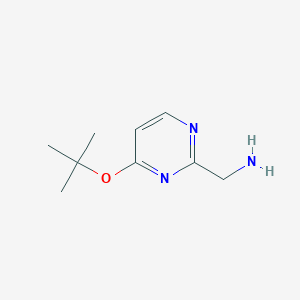
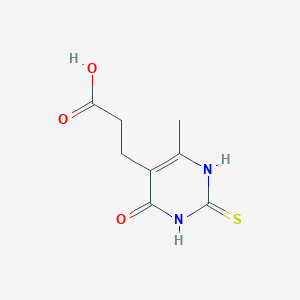

![[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3373021.png)
![2-chloro-1-[5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B3373042.png)
